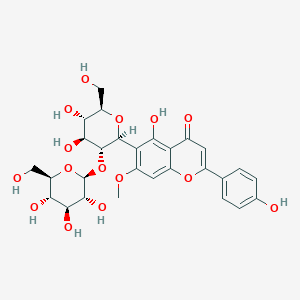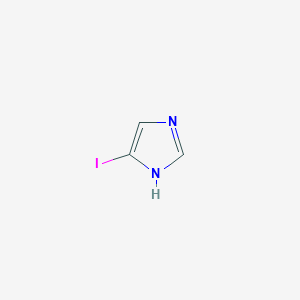
4-碘咪唑
描述
科学研究应用
4-Iodoimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Derivatives of 4-Iodoimidazole are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
Target of Action
4-Iodoimidazole is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole is a key component of several natural compounds such as enzymes, nucleic acids, and alkaloids that play a role in biological processes . The primary targets of imidazole include various proteins and enzymes such as Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, and others . These targets play crucial roles in various biological processes and pathways.
Mode of Action
For instance, they can bind to the active sites of enzymes, altering their function . The presence of the iodine atom in 4-Iodoimidazole may enhance its reactivity, potentially influencing its interaction with its targets.
Biochemical Pathways
Imidazole is involved in several biochemical pathways. It is an intermediate in both the histidine biosynthesis and purine biosynthesis pathways . The imidazole moiety of histidine plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . In the purine biosynthesis pathway, the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized but used only in purine biosynthesis .
Pharmacokinetics
Imidazole and its derivatives are generally known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body. The presence of the iodine atom may also affect the metabolism and excretion of 4-Iodoimidazole.
Result of Action
Imidazole and its derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of 4-Iodoimidazole would depend on its specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Iodoimidazole. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, reactivity, and interactions with its targets. Additionally, environmental factors can influence the spread of antimicrobial resistance, which is a significant concern with the use of antimicrobial compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoimidazole typically involves the iodination of imidazole. One common method is the reaction of imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the fourth position.
Industrial Production Methods: In industrial settings, the production of 4-Iodoimidazole can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
化学反应分析
Types of Reactions: 4-Iodoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The iodine atom can act as a leaving group in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-azidoimidazole, while coupling reactions can produce various substituted imidazole derivatives.
相似化合物的比较
4-Bromoimidazole: Similar in structure but with a bromine atom instead of iodine.
4-Chloroimidazole: Contains a chlorine atom at the fourth position.
4-Fluoroimidazole: Features a fluorine atom at the same position.
Comparison: 4-Iodoimidazole is unique due to the larger size and higher polarizability of the iodine atom compared to bromine, chlorine, and fluorine. This results in different reactivity patterns and binding affinities, making 4-Iodoimidazole particularly useful in specific chemical and biological applications.
属性
IUPAC Name |
5-iodo-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMXJKPZOPRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345704 | |
| Record name | 4-Iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71759-89-2 | |
| Record name | 4-Iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-iodoimidazole considered a valuable building block in organic synthesis?
A1: 4-Iodoimidazole serves as a versatile precursor for synthesizing diversely functionalized imidazoles. Its iodine atom readily participates in various coupling reactions, such as the Stille coupling [, ], enabling the introduction of diverse substituents at the 4-position of the imidazole ring. This versatility makes it a key intermediate in synthesizing natural products like granulatimide [] and lissodendrin B [], as well as potential pharmaceutical compounds [, , , , ].
Q2: What are some examples of reactions where 4-iodoimidazole plays a crucial role?
A2: 4-Iodoimidazole participates in numerous reactions, including:
- Stille Coupling: Reacting 4-iodoimidazole with organostannanes in the presence of a palladium catalyst yields 4-substituted imidazoles [, ]. This reaction is particularly useful for introducing aryl and vinyl groups, broadening the scope of accessible imidazole derivatives.
- Metal-Halogen Exchange: Treating 4-iodoimidazole with strong bases like n-butyllithium generates a nucleophilic imidazol-4-yl anion [, ]. This reactive intermediate can be trapped with various electrophiles, providing access to a wide range of 4-substituted imidazoles.
- Suzuki-Miyaura Coupling: This reaction allows for the coupling of 4-iodoimidazole with boronic acids in the presence of a palladium catalyst, offering a complementary method to Stille coupling for the synthesis of 4-aryl imidazoles [].
Q3: Are there specific challenges associated with the synthesis or use of 4-iodoimidazole?
A3: One challenge lies in controlling the regioselectivity of reactions involving the imidazole ring. For instance, enzymatic glycosylation of 4-iodoimidazole can lead to both N1 and N3 isomers []. Additionally, while 2-iodoimidazoles readily undergo deiodination in the presence of thiols, 4-iodoimidazoles are stable under these conditions [], highlighting the influence of substituent position on reactivity.
Q4: Are there analytical techniques commonly employed for studying 4-iodoimidazole and its derivatives?
A4: Various spectroscopic methods are used to characterize 4-iodoimidazole and its derivatives. These include:
Q5: What are some potential applications of 4-iodoimidazole derivatives in medicinal chemistry?
A5: The imidazole ring is a prominent pharmacophore found in various drugs. 4-Iodoimidazole derivatives have been explored for developing:
- Angiotensin II Receptor Antagonists: Researchers have synthesized potent and selective angiotensin II receptor antagonists using 2-butyl-4-iodoimidazole-5-carboxaldehyde as a key intermediate [, ].
- Antimetabolites: Synthesis of the antimetabolite 2-fluoro-L-histidine utilized 2-fluoro-4-iodoimidazole as a starting material [].
- Antiviral and Anticancer Agents: The chemoenzymatic synthesis of flexible nucleosides, enabled by 4-iodoimidazole, holds promise for developing novel antiviral and anticancer drugs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


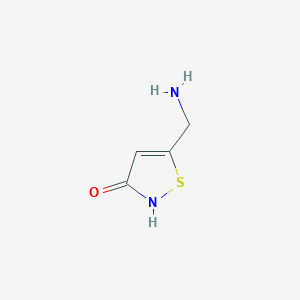
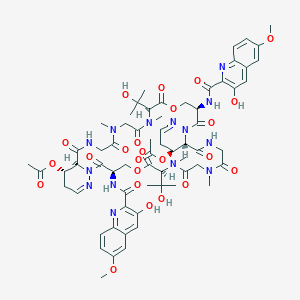
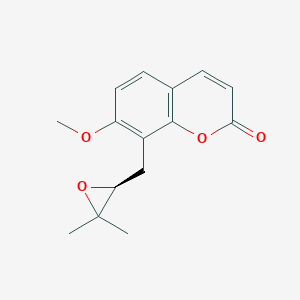



![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)
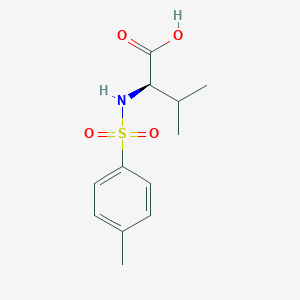
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)


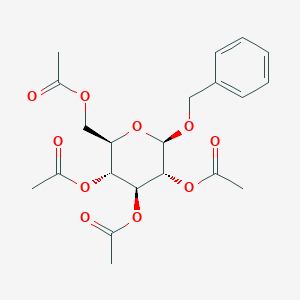
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
